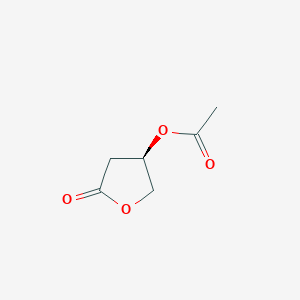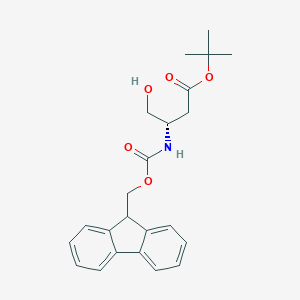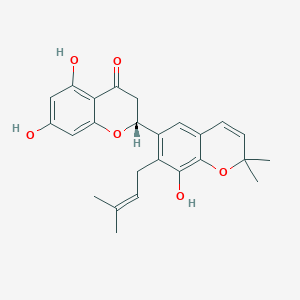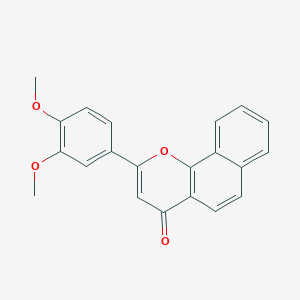
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indolinecarboxylic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in various fields of scientific research due to its stability and versatility.
準備方法
The synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid typically involves the protection of the amino group in indolinecarboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of indolinecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected compound.
Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably . This approach enhances the scalability and versatility of the synthesis process.
化学反応の分析
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid undergoes various chemical reactions, primarily focusing on the deprotection of the Boc group. Common reagents for Boc deprotection include trifluoroacetic acid, hydrochloric acid in methanol, and oxalyl chloride in methanol . The deprotection process typically involves the cleavage of the Boc group, resulting in the formation of the free amine.
The compound can also participate in substitution reactions, where the Boc-protected amine can be selectively modified. For instance, the Boc group can be removed under acidic conditions, allowing for further functionalization of the indolinecarboxylic acid .
科学的研究の応用
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid finds applications in various scientific research fields:
作用機序
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .
類似化合物との比較
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid can be compared with other Boc-protected compounds, such as Boc-protected pyrroles, indazoles, and pyrazoles . These compounds share similar protection and deprotection mechanisms but differ in their core structures and specific applications. The uniqueness of this compound lies in its indoline core, which imparts distinct chemical and biological properties.
Similar compounds include:
- Boc-protected pyrroles
- Boc-protected indazoles
- Boc-protected pyrazoles
These compounds are widely used in organic synthesis and medicinal chemistry for their protective capabilities and ease of deprotection .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNUMLEACJFME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
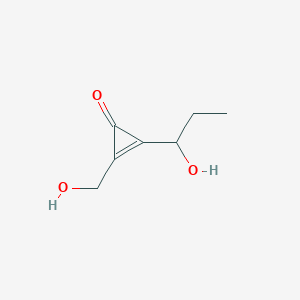
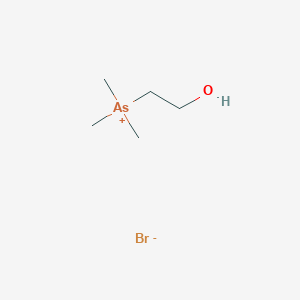
![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)
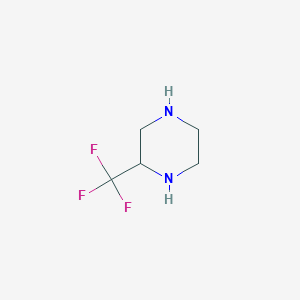
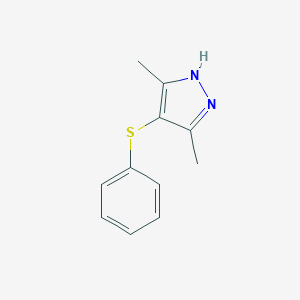

![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)
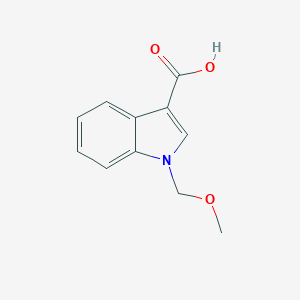
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
